molecular formula C25H21ClFN3O B14985997 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B14985997
M. Wt: 433.9 g/mol
InChI Key: UEIFTMNHCNFUSX-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodiazole core through a cyclization reaction, followed by the introduction of the pyrrolidinone ring via a condensation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 2-Chloro-6-fluoroanisole
  • 2-Chloro-6-fluorophenyl methyl ether

Uniqueness

What sets 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H21ClFN3O

Molecular Weight

433.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O/c1-16-7-2-4-11-22(16)29-14-17(13-24(29)31)25-28-21-10-3-5-12-23(21)30(25)15-18-19(26)8-6-9-20(18)27/h2-12,17H,13-15H2,1H3

InChI Key

UEIFTMNHCNFUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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